molecular formula C21H25ClN2NaO4S B000884 Tianeptine sodium CAS No. 30123-17-2

Tianeptine sodium

Cat. No. B000884
CAS RN: 30123-17-2
M. Wt: 459.9 g/mol
InChI Key: UDFCCNYPCCUJOO-UHFFFAOYSA-N
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Description

Tianeptine sodium is a synthetic molecule that has been used in clinical studies for its anxiolytic and antidepressant properties. It is a tricyclic compound that is structurally related to tricyclic antidepressants, but has a different mechanism of action. It is used as an anxiolytic and antidepressant in Europe and Asia, but is not approved for use in the United States. It is believed to act on the glutamatergic and serotonergic systems, and has been studied for its potential to treat a variety of conditions such as depression, anxiety, and stress.

Scientific Research Applications

  • Anti-Invasive Agent : Tianeptine sodium salt (TSS) may act as an anti-invasive agent by inhibiting TNF-α-induced MMP-9 expression. This effect is mediated through the suppression of the PI3K/Akt-mediated NF-κB pathway (Jayasooriya et al., 2014).

  • Impact on Neurotransmission : It has been observed to reduce acetylcholine release in the dorsal hippocampus, suggesting that its effects on the cholinergic system might be mediated by serotonergic (5-HT) neurotransmission (Bertorelli et al., 1992).

  • Antidepressant and Anxiolytic Efficacy : Studies show that tianeptine enhances energy metabolism and normalizes behavioral alterations induced by chronic social isolation stress, indicating its efficacy as an antidepressant and anxiolytic agent (Perić et al., 2020).

  • Neuroprotective Effects : Tianeptine prevents stress-induced alterations in brain structure and function, improves learning and memory, and enhances memory even in the absence of stress (Zoladz et al., 2010).

  • Role in Neuroplasticity : It can improve memory and prevent stress-induced hippocampal damage by augmenting neurite growth and promoting synaptic contacts in cultured hippocampal neurons (Chu et al., 2010).

  • Impact on Brain Structure in Depression : Tianeptine treatment prevents changes in cerebral metabolites, hippocampal volume, and cell proliferation, potentially reversing structural changes in the brain associated with depressive disorders (Czéh et al., 2001).

  • Modulation of Glutamate and Serotonin Uptake : Its antidepressant actions are attributed to the modulation of glutamate and serotonin (5-HT) uptake, suggesting a complex neurochemical interaction (McEwen et al., 2009).

  • Stress-Induced Activation Reduction : Tianeptine reduces stress-induced activation of the hypothalamo-pituitary-adrenal (HPA) axis, contributing to its therapeutic properties (Delbende et al., 1991).

  • Enhancement of Spatial Memory : It has been shown to enhance the retention of spatial memory in rats with partially dysfunctional hippocampus (Morris et al., 2001).

  • Neurobiological Properties : Tianeptine's neurobiological properties involve interplay between neurotransmitter systems and structural and functional plasticity in brain regions important for emotional learning (McEwen & Olié, 2005).

Mechanism of Action

Target of Action

Tianeptine Sodium primarily targets the serotonin transporter (SERT) . It also acts as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This unique mechanism of action distinguishes Tianeptine from typical tricyclic antidepressants .

Mode of Action

This compound’s interaction with its targets leads to a variety of changes. It stimulates the uptake of serotonin in rat brain synaptosomes and rat and human platelets, increasing 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebral tissue and plasma . At higher doses, Tianeptine starts affecting dopamine levels in addition to serotonin . This can contribute to addictive behavior by changing neural connectivity to reinforce an activity that brings feelings of pleasure and euphoria .

Biochemical Pathways

This compound modulates several biochemical pathways. It appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . This compound also influences gamma aminobutyric acid (GABA), myo-inositol, cholesterol, and fatty acid metabolism .

Pharmacokinetics

This compound has a bioavailability of 99% . It is metabolized in the liver by β-oxidation . The elimination half-life of this compound is between 2.5 to 3 hours . It is excreted via urine (65%) and feces (15%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily antidepressant and anxiolytic . It shows efficacy against serious depressive episodes (major depression), comparable to amitriptyline, imipramine, and fluoxetine, but with significantly fewer side effects . It carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks .

Safety and Hazards

Tianeptine Sodium carries a high risk of addiction . Taking high doses can cause drowsiness, confusion, difficulty breathing, coma, and death . Long-term use can cause dependence and withdrawal .

Future Directions

Researchers are exploring the use of Tianeptine Sodium for the treatment of chronic pain and associated conditions, such as anxiety and depression . By further refining this molecule, we could arrive at a pain treatment that is more effective, fast-acting, and has a mild side effect profile .

Biochemical Analysis

Biochemical Properties

Tianeptine sodium interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This may explain part of its antidepressant and anxiolytic effects . It is thought that this compound also modulates glutamate receptors, which may also explain its antidepressant/anxiolytic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prevent and reverse stress-induced glucocorticoid-mediated dendritic atrophy in CA3 pyramidal neurons in the hippocampus and stress-induced increases in dendritic length and branching in the amygdala .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects . Additionally, this compound is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound has a comparatively favourable pharmacokinetic profile . It is not subject to first-pass hepatic metabolism, has high bioavailability and limited distribution, and is rapidly eliminated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, this compound showed lasting antiallodynic effects in a mouse model of neuropathic pain .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized, and beta-oxidation of the amino acid side chain is the major route of biotransformation for this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a high bioavailability and limited distribution . The average tianeptine volume of distribution at steady state was reported to be 2.03 L/kg .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tianeptine sodium involves the conversion of 7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid to Tianeptine sodium through a series of chemical reactions.", "Starting Materials": [ "7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid is reacted with sodium hydroxide in ethanol to form the sodium salt of the acid.", "Step 2: The sodium salt is then reacted with sodium bicarbonate and sodium chloride in water to form Tianeptine.", "Step 3: Tianeptine is then converted to Tianeptine sodium by reacting it with hydrochloric acid and sodium hydroxide in water." ] }

CAS RN

30123-17-2

Molecular Formula

C21H25ClN2NaO4S

Molecular Weight

459.9 g/mol

IUPAC Name

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate

InChI

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);

InChI Key

UDFCCNYPCCUJOO-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na]

Appearance

Assay:≥95%A crystalline solid

Other CAS RN

54317-11-2
169293-32-7
30123-17-2

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

66981-73-5 (Parent)
72797-41-2 (Parent)

synonyms

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid
coaxil
Stablon
tianeptine
tianeptine, (+-)-isomer
tianeptine, monosodium salt
tianeptine, monosodium salt, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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